
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
Pyridine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms in their structure . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of chloromethylpyridine derivatives often involves the use of a raw material like 4-methylpyridine, which is then subjected to various chemical reactions . The process typically involves oxidation, reduction, and reaction with other chemicals to form the desired compound .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic methods . These methods can provide information about the molecular and electronic behavior of the compounds .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For example, they can participate in redox reactions, and their reactivity can be studied using electrochemical methods .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be determined using various analytical methods. For example, the melting point, molar mass, and appearance of 2-Chloromethylpyridine have been reported .Aplicaciones Científicas De Investigación
Magnetic Resonance Imaging (MRI) Contrast Agents
This compound has been utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are Zn^2±sensitive and serve as contrast agents in MRI scans . The ability to respond to specific ions makes them valuable for targeted imaging and diagnostic purposes.
Alkylation Reagents
In organic synthesis, this chemical serves as a reagent in base-catalyzed alkylation reactions. For instance, it has been used for the alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix 5arene in DMF (Dimethylformamide) . This application is crucial for creating complex organic structures with potential pharmaceutical uses.
Peptide Synthesis
The related compound, 4-(chloromethyl)pyridine hydrochloride , is applied as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in separation and purification of the peptide, highlighting the importance of such reagents in peptide synthesis.
Catalysis
In catalytic processes, such as palladium-catalyzed cross-coupling, Suzuki-Miyaura coupling, and Heck-Matsuda coupling, compounds like 2,6-Bis(chloromethyl)pyridine hydrochloride are used. While not the exact compound , this highlights the potential for “2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine” to be used in similar catalytic applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCAFRWKLHKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



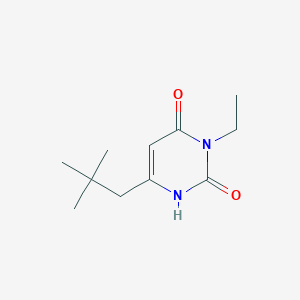
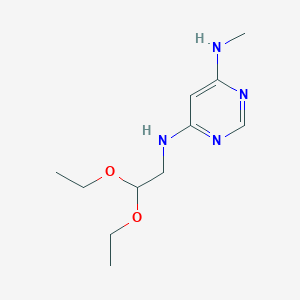
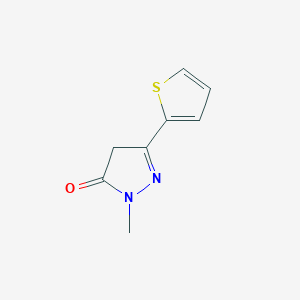
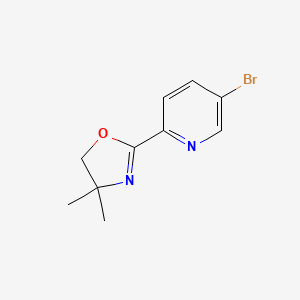
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
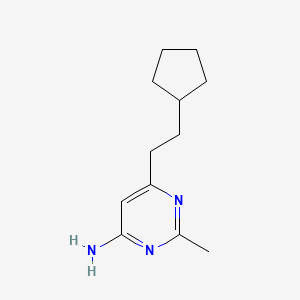

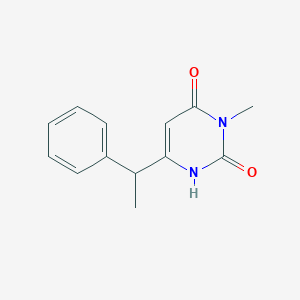


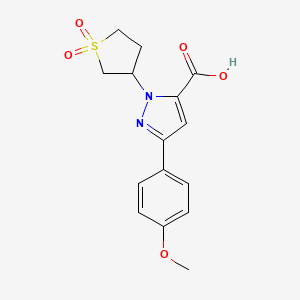
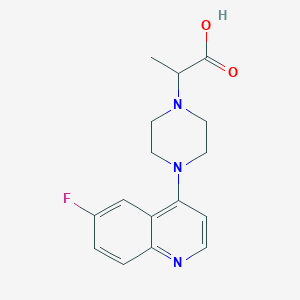
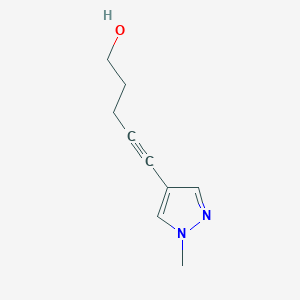
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)